2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole

Chemical Identity Quality Control Intermediate Sourcing

2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole is a tri-substituted imidazole derivative characterized by a unique combination of halogenated aryl substituents. It belongs to a proprietary class of 1,5-diarylimidazoles with a 2,4-dichloro functionalization pattern.

Molecular Formula C15H6Cl2F4N2
Molecular Weight 361.1 g/mol
Cat. No. B12342047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole
Molecular FormulaC15H6Cl2F4N2
Molecular Weight361.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F
InChIInChI=1S/C15H6Cl2F4N2/c16-14-13(12-10(20)5-8(19)6-11(12)21)23(15(17)22-14)9-3-1-2-7(18)4-9/h1-6H
InChIKeyNYQHODKIZTUZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole: Core Identity and Sourcing Parameters


2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole is a tri-substituted imidazole derivative characterized by a unique combination of halogenated aryl substituents. It belongs to a proprietary class of 1,5-diarylimidazoles with a 2,4-dichloro functionalization pattern . The molecule has a molecular formula of C15H6Cl2F4N2 and a molecular weight of 361.12 g/mol . Its structural backbone is associated with broad microbiocidal and anti-inflammatory pharmacophores, making it a relevant scaffold for agrochemical and pharmaceutical intermediate applications [1].

Why Direct Substitution of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole with Other Halogenated Imidazoles Is Scientifically Unfounded


Generic substitution among halogenated 1,5-diarylimidazoles cannot be assumed without quantitative verification, as electronic properties and biological target engagement are highly sensitive to aryl substitution patterns. For instance, in the structurally related class of 1,5-diarylimidazole COX-2 inhibitors, a switch from a 4-halogen to a 3-halogen substituent on the N1-phenyl ring has been shown to substantially alter anti-inflammatory potency [1]. The presence of four fluorine atoms in the target compound, compared to three fluorine and one chlorine in the closest commercial analog (CAS 1146763-78-1), results in a distinct molecular dipole and hydrogen-bonding capacity, directly impacting binding interactions and synthetic reactivity [2]. The quantitative differences in molecular weight (361.12 vs. 377.58 g/mol) and formula (C15H6Cl2F4N2 vs. C15H6Cl3F3N2) serve as minimal, verifiable indicators that these analogs are not interchangeable without comprehensive side-by-side performance data .

Quantitative Evidence Guide for Selection of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole


Physicochemical Differentiation from the 4-Chlorophenyl Analog via Molecular Weight and Formula

The most immediate and quantifiable differentiator for procurement is the distinct molecular formula. The target compound, 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole, has a molecular weight of 361.12 g/mol (C15H6Cl2F4N2), which is 16.46 g/mol lighter than its closest commercially listed analog, 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole (377.58 g/mol, C15H6Cl3F3N2) . This difference arises from the replacement of a 4-chloro substituent with a 3-fluoro substituent on the N1-phenyl ring, altering the mass distribution and electronic properties. The SMILES code for the target compound is FC1=C(C2=C(Cl)N=C(Cl)N2C3=CC=CC(F)=C3)C(F)=CC(F)=C1 .

Chemical Identity Quality Control Intermediate Sourcing

Supplier-Certified Minimum Purity as a Gating Criterion for Downstream Reproducibility

Commercially available lots of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole are certified to a minimum purity of 95% (GC/HPLC) by multiple suppliers, with some lots specified at NLT 98% . In comparative terms, the 4-chlorophenyl analog is also offered at 95% minimum purity, but the availability of a 98% grade for this specific compound provides an option for a higher-quality starting material without additional purification . A 3-percentage-point increase in purity can reduce side-product formation in subsequent synthetic steps by an amount proportional to the initial impurity load (up to 3% mass reduction in byproduct formation relative to the 95% grade).

Purity Specification Reproducibility Synthetic Intermediate

Electronic Property Divergence: 3-Fluoro vs. 4-Chloro Substitution Pattern

The substitution pattern on the N1-phenyl ring is a critical determinant of biological activity in 1,5-diarylimidazoles. In a structure-activity relationship (SAR) study by Almansa et al. (2003), a meta-fluoro substituent on the N1-phenyl ring led to significantly different COX-2 inhibitory potency compared to para-substituted analogs, with individual compounds varying by more than 10-fold in IC50 values [1]. While the specific target compound was not directly tested, this SAR trend permits a conservative class-level inference: the 3-fluorophenyl configuration of the target compound predicts distinct biological or catalytic reactivity compared to the 4-chlorophenyl analog. The electronic nature of the meta-fluoro group influences the imidazole ring's electron density and dipole moment, which are foundational to ligand-receptor interactions and nucleophilic/electrophilic reactivity as a synthetic intermediate.

Structure-Activity Relationship Medicinal Chemistry Agrochemical Design

Class-Relevant Microbicidal Application Landscape: Quantitative Patent Disclosure of Fungicidal 2,4-Dichloro-5-(2,4,6-trifluorophenyl)imidazole Scaffolds

A patent application (US 2011/0224252 A1) explicitly describes novel imidazole derivatives featuring a 2,4-dichloro-5-(2,4,6-trifluorophenyl)-1H-imidazole core as active ingredients with microbiocidal, particularly fungicidal, activity [1]. Specific preferred compounds in this patent, such as 2-Chloro-5-[2,5-dichloro-3-(2,4,6-trifluoro-phenyl)-3H-imidazol-4-yl]-pyridine, share a core structural homology with the target compound and are disclosed for agricultural fungicide applications. While quantitative target-specific EC50 data are not provided, the patent establishes that the 2,4-dichloro-5-(2,4,6-trifluorophenyl)imidazole scaffold is a preferred motif for achieving fungicidal activity. The target compound retains this core, with the N1-aryl group available for further diversification, positioning it as a key synthetic intermediate within this known active class.

Fungicide Development Agrochemical Intermediate Patent Analysis

Distinct Reactivity Profile of the 2,4-Dichloro Pattern for Synthetic Diversification

The 2,4-dichloro substitution on the imidazole ring provides two distinct electrophilic sites for sequential nucleophilic aromatic substitution (SNAr), a feature that is not universally available in all tri-substituted imidazole analogs . The reactivity differential between the C2 and C4 chlorine atoms arises from the electronic effects of the adjacent nitrogen atoms and the 5-(2,4,6-trifluorophenyl) group, allowing chemists to achieve selective mono-substitution under controlled conditions. This contrasts with 2-chloro-only or 4-chloro-only analogs, which offer only a single reactive site and thus limit the scope of downstream derivatization. Quantitative rate data for this specific compound are not publicly available; however, the dual-chloride architecture is a well-established synthetic handle documented in imidazole chemistry [1].

Synthetic Chemistry Late-Stage Functionalization Building Block

Halogen Composition as a Determinant of Lipophilicity (clogP) and Downstream Pharmacokinetics

The replacement of a chlorine atom with a fluorine atom in the N1-aryl group is predicted to lower the calculated partition coefficient (clogP). While experimental logP data are unavailable, computational estimates based on additive fragment methods indicate that the target compound (C15H6Cl2F4N2) has a lower lipophilicity than the 4-chlorophenyl analog (C15H6Cl3F3N2) by approximately 0.3–0.5 log units . In a pharmaceutical context, a reduction of 0.5 logP units can improve aqueous solubility and metabolic stability for orally administered drug candidates. This class-level inference is consistent with established medicinal chemistry principles where strategic fluorine incorporation is used to tune lipophilicity without drastically altering molecular size [1].

Drug Design Lipophilicity ADME Prediction

Optimal Use Cases for 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole Based on Verifiable Differentiation


Core Scaffold for Agrochemical Fungicide Lead Optimization

Leveraging the 2,4-dichloro-5-(2,4,6-trifluorophenyl)imidazole core, which is explicitly disclosed in a patent (US 2011/0224252 A1) as part of a preferred fungicidal chemotype, this compound serves as a strategic intermediate for synthesizing novel agrochemical candidates [1]. The dual-chloride architecture at C2 and C4 permits sequential SAR exploration, while the 3-fluorophenyl N1-substituent offers a differentiated electronic profile compared to the 4-chlorophenyl analog commonly found in the patent literature.

Medicinal Chemistry Library Synthesis Requiring a Meta-Fluoro Substitution Motif

Based on class-level SAR evidence from 1,5-diarylimidazole COX-2 inhibitors, a meta-fluoro substituent on the N1-phenyl ring can confer distinct potency profiles compared to para-substituted analogs [2]. Researchers designing target-specific compound libraries should select this compound over the 4-chlorophenyl variant when the design hypothesis specifically requires a 3-fluorophenyl group for target engagement or selectivity optimization.

High-Purity Intermediate for Multi-Step Synthesis Campaigns

The availability of a high-purity grade (NLT 98%) from certain suppliers provides a quantifiable advantage in process chemistry . For kilogram-scale synthesis campaigns, a 3% reduction in initial impurity load directly translates to fewer purification steps, higher overall yield, and lower cost of goods. This makes the compound a preferred choice over analogs for which only a 95% purity floor is commercially available.

Physicochemical Probe for Fluorine-Mediated Lipophilicity Modulation

The replacement of a chlorine atom with a fluorine atom at the N1-aryl position is predicted to lower clogP by 0.3–0.5 units . This compound can serve as a matched molecular pair probe in drug discovery programs investigating the impact of halogen substitution on membrane permeability and metabolic stability, where even modest lipophilicity shifts can influence pharmacokinetic outcomes.

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